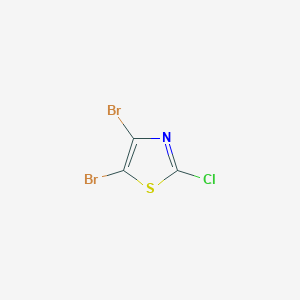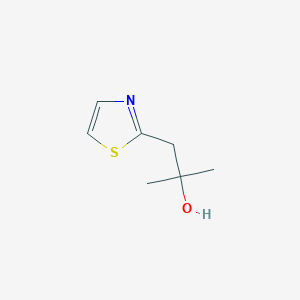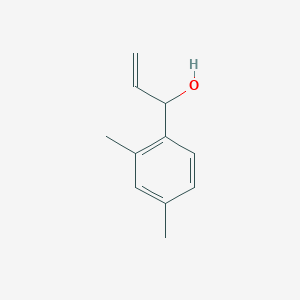
1-(2,4-Dimethylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an allylic alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2,4-Dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.
Reduction: 1-(2,4-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparación Con Compuestos Similares
1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)propan-2-ol: Similar structure but lacks the allylic double bond, resulting in different reactivity and applications.
1-(2,4-Dimethylphenyl)prop-2-yn-1-ol:
1-(2,4-Dimethylphenyl)ethanol: Lacks the extended carbon chain, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of the phenyl ring with methyl substitutions and the allylic alcohol group, which imparts specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C11H14O |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h4-7,11-12H,1H2,2-3H3 |
Clave InChI |
GFWJVQHEIUSXMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


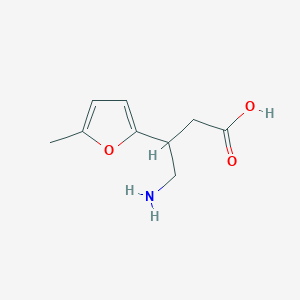

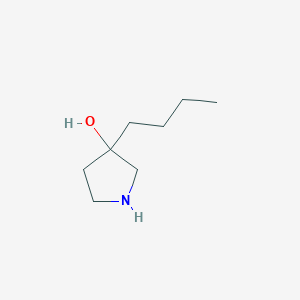
![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
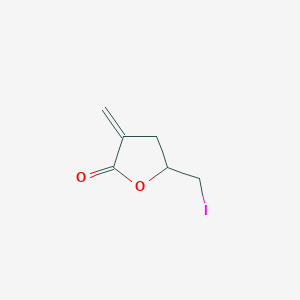
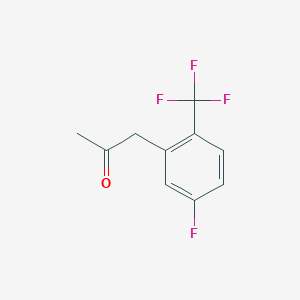
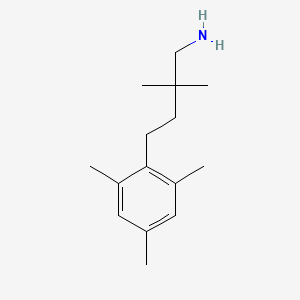
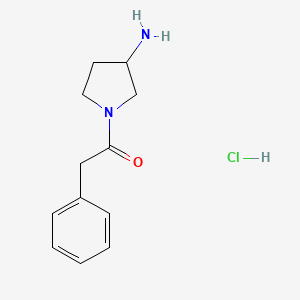
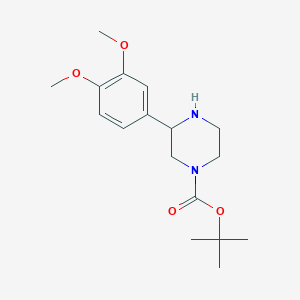
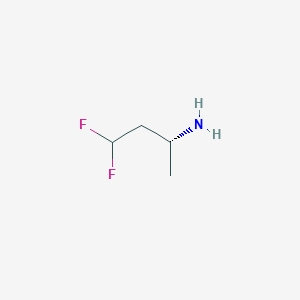
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
